![molecular formula C14H13N5O4 B3011250 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 2034372-55-7](/img/structure/B3011250.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
“N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications . They have been shown to exhibit a wide range of biological properties such as antiviral, anti-inflammatory, antimicrobial, antifungal, and anticancer activity .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves a one-pot coupling of 2,6-diaminopyrimidin-4 (3H)-one and ethyl-2,4-dioxo-4-phenylbutanoate derivatives . This method affords a novel series of ethyl-2-amino-3,4-dihydro-4-oxo-5-phenyl pyrido[2,3-d]pyrimidine-7-carboxylate heterocycle derivatives in high yields under refluxing AcOH .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines include a one-pot coupling of 2,6-diaminopyrimidin-4 (3H)-one and ethyl-2,4-dioxo-4-phenylbutanoate derivatives . This reaction affords a novel series of ethyl-2-amino-3,4-dihydro-4-oxo-5-phenyl pyrido[2,3-d]pyrimidine-7-carboxylate heterocycle derivatives in high yields under refluxing AcOH .Scientific Research Applications
Catalytic Applications
The compound has been explored as a catalyst in organic synthesis. For instance, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (a derivative of the compound) was synthesized and found to be highly efficient in catalyzing the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives . These derivatives are valuable due to their biological activities, including antibacterial, anti-inflammatory, and antiviral properties. The catalyst facilitates the condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with various arylaldehydes, leading to the formation of xanthene derivatives .
Immunomodulatory Activity
Another related compound, N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrimidinesulfone)-N′-isonicotinoylhydrazide , exhibits immunotropic activity. It has shown efficacy against leprosy and tuberculosis mycobacteria .
Synthesis of 2,4-Dioxo-1,2,3,4-Tetrahydropyrrolo[2,3-d]pyrimidine Derivatives
The compound’s structural motifs have been harnessed for the synthesis of 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidine derivatives . These derivatives are obtained by reacting 6-hydrazinouracil derivatives with ketones or aldehydes. The mechanism for their formation involves intriguing chemistry .
Future Directions
The future directions for the research on “N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide” and related compounds could involve further exploration of their biological properties and potential applications. Given their wide range of biological activities, these compounds could be further investigated for their potential use in various therapeutic applications .
Mechanism of Action
Target of Action
The compound, also known as N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide, primarily targets Dihydrofolate Reductase (DHFR) . DHFR is a critical enzyme involved in the synthesis of nucleotides and DNA replication .
Mode of Action
The compound acts as an inhibitor of DHFR . By binding to this enzyme, it prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of pyrimidine and purine . This inhibition disrupts DNA replication, leading to cell death .
Biochemical Pathways
The compound affects the folic acid pathway . This pathway is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the production of nucleotides and, consequently, DNA .
Result of Action
The primary result of the compound’s action is the disruption of DNA synthesis, leading to cell death . This makes it a potential candidate for use in cancer treatment, as it could selectively target rapidly dividing cancer cells, which rely heavily on DNA replication for their growth and proliferation .
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c1-8-7-10(18-23-8)12(20)16-5-6-19-13(21)9-3-2-4-15-11(9)17-14(19)22/h2-4,7H,5-6H2,1H3,(H,16,20)(H,15,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVUSZRVGRTDIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide |
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